Levodopa, chemically known as L-3,4-dihydroxyphenylalanine, is an amino acid naturally produced by plants and animals. [] In scientific research, Levodopa serves as a crucial tool for studying the dopaminergic system, particularly in the context of Parkinson's disease (PD). [] It acts as a precursor to dopamine, a neurotransmitter vital for motor control, motivation, and reward. []
Future Directions
Personalized Medicine: Investigating the role of genetic variations in enzymes like MAO-B and COMT in predicting individual responses to Levodopa therapy. [, ] This could pave the way for personalized treatment strategies.
Non-motor Symptoms: Exploring Levodopa's impact on non-motor symptoms like cognitive impairment, mood disorders, and sleep disturbances in PD. [, , , ]
Drug Delivery Systems: Developing innovative drug delivery systems for Levodopa, such as nanoparticles and intestinal gels, to achieve more sustained dopamine levels, improve bioavailability, and minimize motor complications. [, , , , ]
Neuroprotective Strategies: Investigating whether Levodopa, potentially in combination with other agents, possesses neuroprotective properties to slow down or halt the progression of PD. [, , ]
Related Compounds
Carbidopa
Compound Description: Carbidopa is a decarboxylase inhibitor that does not cross the blood-brain barrier and is used in conjunction with levodopa to increase its bioavailability and reduce side effects. [, , , ] Carbidopa achieves this by inhibiting the conversion of levodopa to dopamine in the peripheral tissues, allowing more levodopa to reach the brain, where it is converted to dopamine. [, , ]
Relevance: Carbidopa is often co-administered with levodopa in the treatment of Parkinson's disease due to its ability to improve levodopa pharmacokinetics and reduce peripheral side effects. [, , , ] This combination therapy allows for lower doses of levodopa to be used, leading to improved tolerability and potentially reducing the risk of long-term motor complications. [, ]
Benserazide
Compound Description: Benserazide, similar to carbidopa, is an aromatic L-amino acid decarboxylase inhibitor that improves the bioavailability of levodopa in the central nervous system. [] It works by inhibiting the same enzyme as carbidopa, preventing the peripheral conversion of levodopa to dopamine. []
Relevance: Benserazide, like carbidopa, is used in conjunction with levodopa to enhance its therapeutic effects in treating Parkinson's disease. [] While generally considered clinically equivalent to carbidopa, some research suggests differences in their pharmacokinetic profiles and potential impacts on motor complications. []
Entacapone
Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor that prolongs the elimination half-life of levodopa. [, ] This mechanism results in a more stable and prolonged dopaminergic stimulation in the brain. [, ]
Relevance: Entacapone is used as an adjunct therapy to levodopa in Parkinson’s disease patients experiencing motor fluctuations. [, ] By inhibiting COMT, entacapone enhances the effectiveness of levodopa, increasing “on-time” and improving functionality. []
Dopamine
Compound Description: Dopamine is a neurotransmitter synthesized from levodopa in the brain. [, ] It plays a crucial role in motor control, and its depletion in the substantia nigra is a hallmark of Parkinson's disease. [, ]
Relevance: Levodopa serves as a prodrug for dopamine, effectively delivering dopamine to the brain to alleviate Parkinson's disease symptoms. [, ] The therapeutic effect of levodopa is attributed to its conversion to dopamine in the brain, compensating for the dopamine deficiency. [, ]
3-O-Methyldopa (3-OMD)
Compound Description: 3-O-Methyldopa (3-OMD) is a major metabolite of levodopa formed through the action of the enzyme catechol-O-methyltransferase (COMT). [, , , ] While 3-OMD itself is not toxic to neuronal cells, its formation reduces the amount of levodopa available for conversion to dopamine. []
Relevance: The formation of 3-OMD from levodopa highlights the role of COMT in levodopa metabolism and the potential for COMT inhibitors like entacapone to enhance levodopa availability. [, , , ] By inhibiting COMT, the formation of 3-OMD is reduced, thereby increasing the amount of levodopa available for conversion to dopamine. [, , , ]
S-Adenosylmethionine (SAM)
Compound Description: S-Adenosylmethionine (SAM) acts as a methyl donor in the metabolism of levodopa by the COMT enzyme. [] While SAM is naturally present in the body, high doses of SAM have been linked to Parkinsonian-like symptoms in rodents. []
Relevance: The interaction between levodopa and SAM highlights a potential mechanism for the reduced efficacy of levodopa over long-term treatment. [] The study suggests a rebound increase in SAM production after levodopa intake, potentially counteracting its antiparkinsonian effects over time. []
XP21279
Compound Description: XP21279 is a levodopa prodrug designed to overcome the pharmacokinetic limitations of conventional levodopa formulations. [] It is actively absorbed in the gastrointestinal tract and rapidly converted to levodopa. []
Relevance: XP21279 aims to provide more continuous levodopa exposure and reduce motor fluctuations associated with the short half-life of levodopa. [] This prodrug approach may lead to more consistent therapeutic effects and improved management of Parkinson’s disease. []
Ropinirole
Compound Description: Ropinirole is a dopamine D2-receptor agonist used as an alternative or adjunct therapy to levodopa in Parkinson's disease. [] It directly stimulates dopamine receptors in the brain, mimicking the effects of dopamine. []
Foslevodopa/Foscarbidopa
Compound Description: Foslevodopa/foscarbidopa is a prodrug formulation of levodopa/carbidopa delivered subcutaneously. [] This delivery method provides continuous dopaminergic stimulation and potentially reduces motor fluctuations associated with oral levodopa. []
Relevance: Foslevodopa/foscarbidopa represents an alternative to levodopa/carbidopa intestinal gel (LCIG) for continuous dopaminergic stimulation. [] Its subcutaneous delivery may offer practical advantages for some patients, though further research is needed to compare their long-term efficacy and safety. []
Pramipexole
Compound Description: Pramipexole is a D‐2/D‐3 agonist that, like ropinirole, acts directly on dopamine receptors. [] It is used both as monotherapy and in combination with levodopa to manage Parkinson's disease symptoms. []
Relevance: Combining pramipexole with levodopa is suggested to potentially manage motor symptoms effectively while minimizing levodopa-induced dyskinesia. [] This approach highlights the potential of combining different dopaminergic agents to optimize treatment strategies. []
Classification
Levodopa is classified as a phenolic amino acid and is categorized under antiparkinsonian agents. Its pharmacological activity stems from its ability to cross the blood-brain barrier and convert into dopamine, thereby alleviating motor symptoms associated with Parkinson's disease.
Synthesis Analysis
Levodopa can be synthesized through various methods, including:
Chemical Synthesis: Traditional methods involve multiple steps and often utilize hazardous reagents.
Hoffmann-La Roche Process: This method involves several steps including bromination and hydroxylation, yielding levodopa with moderate efficiency.
Monsanto Process: Initially developed for commercial production, this method employs asymmetric hydrogenation but suffers from low conversion rates and selectivity.
Biotechnological Methods:
Microbial fermentation using specific bacteria such as Erwinia herbicola has been commercialized to produce levodopa from catechol, showcasing a more environmentally friendly approach.
Enzymatic methods utilizing tyrosinase or tyrosine phenol-lyase have also been explored for their potential in efficient levodopa production.
Recent advancements have introduced new synthetic routes that aim to improve yield and reduce the use of toxic reagents. For instance, a novel two-step process starting from L-Tyrosine involves bromination followed by copper(I)-catalyzed hydroxylation, achieving an isolated yield of 42% with 99% enantiomeric excess.
Molecular Structure Analysis
The molecular structure of levodopa can be described as follows:
Molecular Formula: C₁₃H₁₅N₁O₄
Molecular Weight: 231.26 g/mol
Structural Characteristics:
Contains a phenolic hydroxyl group (–OH) at the 3 and 4 positions on the aromatic ring.
The presence of an amino group (–NH₂) contributes to its basicity.
The stereochemistry of levodopa is crucial for its biological activity, with the L-form being biologically active while the D-form is not. The compound exists as a zwitterion at physiological pH due to the protonation of the amino group and deprotonation of the carboxylic acid group.
Chemical Reactions Analysis
Levodopa participates in several significant chemical reactions:
Decarboxylation Reaction:
L DOPA→Dopamine+CO2
This reaction is catalyzed by aromatic L-amino acid decarboxylase and is critical for its therapeutic effect in Parkinson's disease.
Oxidation Reactions: Levodopa can undergo oxidation to form dopachrome and other melanin precursors, which may lead to side effects such as dyskinesia when administered over long periods.
Enzymatic Reactions: Enzymatic conversion processes using tyrosinase can also facilitate the synthesis of levodopa from simpler substrates like tyrosine.
Mechanism of Action
Levodopa's mechanism of action primarily involves its conversion into dopamine within the central nervous system. This process occurs as follows:
After administration, levodopa crosses the blood-brain barrier.
It is then decarboxylated by aromatic L-amino acid decarboxylase in dopaminergic neurons.
The resulting dopamine replenishes depleted stores in patients with Parkinson's disease, improving motor function and reducing symptoms such as rigidity and bradykinesia.
The effectiveness of levodopa can be influenced by factors such as dosage timing, dietary protein intake, and concurrent medications.
Physical and Chemical Properties Analysis
Levodopa exhibits several notable physical and chemical properties:
Appearance: White to off-white crystalline powder.
Solubility: Soluble in water (approximately 10 mg/mL at room temperature), slightly soluble in ethanol.
Melting Point: Approximately 280 °C (decomposes).
pH: Aqueous solutions typically exhibit a pH around 5-6.
These properties are critical for formulation development in pharmaceutical applications, influencing factors like absorption rates and stability.
Applications
Levodopa's primary application lies in the treatment of Parkinson's disease. Its use has expanded beyond symptomatic relief to include:
Combination Therapies: Often combined with carbidopa or benserazide to prevent peripheral conversion to dopamine, enhancing central nervous system availability.
Research Applications: Investigated for potential roles in other neurological conditions due to its dopaminergic effects.
Biotechnological Production Studies: Ongoing research into more sustainable production methods highlights its importance in industrial biotechnology.
5mM Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate In water, 5,000 mg/l @ 20 °C 5.0 mg/mL
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leu-enkephalin is a pentapeptide comprising L-tyrosine, glycine, glycine, L-phenylalanine and L-leucine residues joined in sequence by peptide linkages. It is an endogenous opioid peptide produced in vertebrate species, including rodents, primates and humans that results from decomposition of proenkephalin or dynorphin and exhibits antinociceptive properties. It has a role as a delta-opioid receptor agonist, a mu-opioid receptor agonist, a neurotransmitter, an analgesic, a human metabolite and a rat metabolite. It is functionally related to a L-tyrosine, a glycine, a L-phenylalanine and a L-leucine. It is a tautomer of a Leu-enkephalin zwitterion. YGGFL zwitterion is a natural product found in Mytilus edulis with data available. One of the endogenous pentapeptides with morphine-like activity. It differs from MET-ENKEPHALIN in the LEUCINE at position 5. Its first four amino acid sequence is identical to the tetrapeptide sequence at the N-terminal of BETA-ENDORPHIN.
Leukadherin 1 is a small molecule allosteric activator of CD11b/CD18 that increases K562 cell adhesion to an endogenous CD11b/CD18 ligand, fibrinogen (EC50 = 4 µM). It increases adhesion and decreases de-adhesion of murine neutrophils, leading to reduced chemotaxis. It acts by reducing the rolling velocity of leukocytes in mouse cremaster muscle, decreasing the number of leukocytes recruited to injured tissue. Leukadherin 1 is anti-inflammatory in a zebrafish tailfin injury model and a mouse model of anti-glomerular basement membrane nephritis. It also competitively inhibits YopH (Ki = 1.94 µM), a tyrosine phosphorylase secreted by Y. pestis into immune cells to block signal transduction, and anthrax lethal factor metalloproteinase, a component of anthrax toxin (IC50 = 6 µM). Novel agonist of integrin CD11b/CD18 Leukadherin-1, also known as LA1, is a CD11b/CD18 agonist. Leukadherin-1 suppresses human innate inflammatory signalling. leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers. Leukadherin-1 enhances leukocyte adhesion to ligands and vascular endothelium and thus reduces leukocyte transendothelial migration and influx to the injury sites.
2-(3, 4, 5-Trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol, also known as leucoefdin or 3, 4, 5, 7, 3', 4', 5'-heptahydroxyflavan, belongs to the class of organic compounds known as epigallocatechins. Epigallocatechins are compounds containing epigallocatechin or a derivative. Epigallocatechin is a flavan-3-ol containing a benzopyran-3, 5, 7-triol linked to a 3, 4, 5-hydroxyphenyl moiety. 2-(3, 4, 5-Trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 2-(3, 4, 5-trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol can be found in a number of food items such as chinese cinnamon, skunk currant, cauliflower, and black huckleberry. This makes 2-(3, 4, 5-trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol a potential biomarker for the consumption of these food products. Flavan-3,3',4,4',5,5',7-heptol is a flavanol that is 3,4-dihydro-2H-chromene which is substituted at positions 3, 4, 5, and 7 by hydroxy groups, and at position 2 by a 3,4,5-trihydroxyphenyl group. It is a hydroxyflavan, a member of catechols, a glycol, a member of resorcinols, a secondary alcohol and a polyphenol.
Leukotriene B4 is a leukotriene composed of (6Z,8E,10E,14Z)-icosatetraenoic acid having (5S)- and (12R)-hydroxy substituents. It is a lipid mediator of inflammation that is generated from arachidonic acid via the 5-lipoxygenase pathway. It has a role as a human metabolite, a mouse metabolite, a plant metabolite and a vasoconstrictor agent. It is a dihydroxy monocarboxylic acid, a leukotriene, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It is functionally related to an icosa-6,8,10,14-tetraenoic acid. It is a conjugate acid of a leukotriene B4(1-). Leukotriene B4 has been used in trials studying the treatment of HIV Infections. Leukotriene B4 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Leukotriene B4 is a natural product found in Homo sapiens with data available. Leukotriene B4 is a leukotriene synthesized from leukotriene A4 by leukotriene A-4 hydrolase in monocytes, lymphocytes, neutrophils, reticulocytes, platelets and fibroblasts. Leukotriene B4 modulates inflammation by promoting neutrophil activation and inducing adhesion, activation, and transendothelial migration of leukocytes. leukotriene B4 is a metabolite found in or produced by Saccharomyces cerevisiae. The major metabolite in neutrophil polymorphonuclear leukocytes. It stimulates polymorphonuclear cell function (degranulation, formation of oxygen-centered free radicals, arachidonic acid release, and metabolism). (From Dictionary of Prostaglandins and Related Compounds, 1990)